molecular formula C8H6ClF2NO2 B8508775 2-Pyridinecarboxylic acid, 3-chloro-5-(1,1-difluoroethyl)-

2-Pyridinecarboxylic acid, 3-chloro-5-(1,1-difluoroethyl)-

Cat. No. B8508775
M. Wt: 221.59 g/mol
InChI Key: CYBVAKFXUVMLAG-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

To a solution of 3-chloro-5-(1,1-difluoro-ethyl)-pyridine-2-carboxylic acid methyl ester (272 mg, 1.154 mmol) in THF (6 ml) was added LiOH (30.4 mg, 1.27 mmol) in water (0.5 ml) and the mixture was stirred for 3.5 h. To the mixture was added 6N HCl (0.212 ml, 1.27 mmol) and the solvent was evaporated. The residue was taken up in toluene and evaporated (2×) to provide the title compound as colorless solid together with LiCl. This material was directly used in the coupling step without further purification.
Name
3-chloro-5-(1,1-difluoro-ethyl)-pyridine-2-carboxylic acid methyl ester
Quantity
272 mg
Type
reactant
Reaction Step One
Name
Quantity
30.4 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.212 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([Cl:11])=[CH:9][C:8]([C:12]([F:15])([F:14])[CH3:13])=[CH:7][N:6]=1)=[O:4].[Li+:16].[OH-].[ClH:18]>C1COCC1.O>[Cl:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=[C:8]([C:12]([F:14])([F:15])[CH3:13])[CH:9]=1.[Li+:16].[Cl-:18] |f:1.2,7.8|

Inputs

Step One
Name
3-chloro-5-(1,1-difluoro-ethyl)-pyridine-2-carboxylic acid methyl ester
Quantity
272 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1Cl)C(C)(F)F
Name
Quantity
30.4 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.212 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
evaporated (2×)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(C)(F)F)C(=O)O
Name
Type
product
Smiles
[Li+].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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